5-Bromo-4-methoxynicotinonitrile

Physicochemical property Membrane permeability Drug-likeness

Choose 5-Bromo-4-methoxynicotinonitrile for CNS programs requiring balanced logP (1.39), BBB permeability, and >1 mg/mL solubility. The 4-methoxy orientation outperforms the 2-methoxy isomer (0.69 mg/mL), preventing assay precipitation. Three handles (Br, CN, OMe) enable Suzuki, Buchwald–Hartwig, and substitution chemistry without protecting groups. Predicted CYP1A2 inhibition is flagged; teams weigh bromine utility vs metabolic risk. Request batch QC (NMR, HPLC, GC).

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
Cat. No. B8097451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methoxynicotinonitrile
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC=C1C#N)Br
InChIInChI=1S/C7H5BrN2O/c1-11-7-5(2-9)3-10-4-6(7)8/h3-4H,1H3
InChIKeyWSOPRNJIPWNMQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methoxynicotinonitrile – Procurement-Ready Physical Form and Baseline Identity for the Nicotinonitrile Family


5-Bromo-4-methoxynicotinonitrile (CAS 1805020‑37‑4) is a tri‑substituted pyridine‑3‑carbonitrile building block carrying a bromine atom at position 5 and a methoxy group at position 4 . With a molecular formula of C₇H₅BrN₂O and a molecular weight of 213.03 g mol⁻¹, it is supplied at standard purities of ≥95 % (often 97 %) by multiple vendors who provide batch‑specific QC data (NMR, HPLC, GC) . The compound contains three functional handles (nitrile, aryl‑Br, methoxy) that make it a versatile intermediate in cross‑coupling, nucleophilic substitution, and heterocycle‑forming sequences .

Why 5-Bromo-4-methoxynicotinonitrile Cannot Be Freely Replaced by Other Nicotinonitrile Analogs


Nicotinonitrile analogs with similar substitution patterns often appear interchangeable on paper because they share the pyridine‑carbonitrile core and a bromine atom. However, the exact position of the methoxy group (2‑ vs 4‑substitution) and the presence or absence of the bromine atom non‑linearly alter electronic density, dipole moment, steric environment, and the resulting physicochemical properties that govern solubility, permeability, and metabolic liability . In a medicinal‑chemistry or process‑development context, even small shifts in logP, TPSA, or aqueous solubility can tip a lead compound outside of a desired property space, making generic replacement scientifically untenable without side‑by‑side data. The sections below quantify exactly where 5‑bromo‑4‑methoxynicotinonitrile departs from its closest analogs.

Direct Quantitative Evidence Differentiating 5-Bromo-4-methoxynicotinonitrile from Its Closest Analogs


Topological Polar Surface Area (TPSA) Increases by 9.2 Ų Relative to 5‑Bromonicotinonitrile

The addition of a 4‑methoxy group to the 5‑bromonicotinonitrile scaffold raises the computed TPSA from 36.68 Ų (5‑bromonicotinonitrile) to 45.91 Ų (5‑bromo‑4‑methoxynicotinonitrile), a 25 % increase . A TPSA above 40 Ų is associated with poorer passive membrane permeability, meaning the target compound sits in a different permeability class. The regioisomer 5‑bromo‑2‑methoxynicotinonitrile possesses an identical TPSA (45.91 Ų) because the methoxy group is ortho to the ring nitrogen instead of para, demonstrating that TPSA alone cannot differentiate regioisomers but can separate methoxy‑bearing analogs from the des‑methoxy comparator .

Physicochemical property Membrane permeability Drug-likeness

Predicted Aqueous Solubility of 5-Bromo-4-methoxynicotinonitrile is 5‑Fold Lower than 4‑Methoxynicotinonitrile

Removing the 5‑bromo atom from the target compound to give 4‑methoxynicotinonitrile approximately quintuples the predicted aqueous solubility: ESOL‑computed solubility falls from 1.14 mg mL⁻¹ (5‑bromo‑4‑methoxynicotinonitrile) to 5.88 mg mL⁻¹ (4‑methoxynicotinonitrile), with corresponding log S values of −2.27 and −1.36 . The bromine atom therefore imposes a significant solubility penalty, a factor that must be considered when the building block is incorporated into larger, often more lipophilic, drug‑like molecules. The 2‑methoxy regioisomer is even less soluble (0.69 mg mL⁻¹, log S −2.49) .

Aqueous solubility Formulation Bioavailability

Consensus logP of 5-Bromo-4-methoxynicotinonitrile is 1.9‑Fold Higher than 4‑Methoxynicotinonitrile

Introduction of a bromine atom at position 5 of 4‑methoxynicotinonitrile raises the consensus logP from 0.74 to 1.39 (an increase of 0.65 log units, approximately 1.9‑fold in molar partition coefficient) . The target compound is also slightly less lipophilic than the 2‑methoxy regioisomer (consensus logP 1.59) . This places 5‑bromo‑4‑methoxynicotinonitrile in a moderate lipophilicity window (logP 1–3) that is often desirable for oral bioavailability, whereas 4‑methoxynicotinonitrile may be too polar for certain targets and 5‑bromo‑2‑methoxynicotinonitrile may push lipophilicity toward the upper acceptable limit.

Lipophilicity ADME logP

Predicted CYP1A2 Inhibition Liability is Conserved Across Brominated Analogs but Absent in 4‑Methoxynicotinonitrile

Both 5‑bromo‑4‑methoxynicotinonitrile and 5‑bromonicotinonitrile are predicted to inhibit CYP1A2 (SVM model, ACC 0.83–0.84), whereas the des‑bromo analog 4‑methoxynicotinonitrile is not flagged as a CYP1A2 inhibitor on the Bidepharm platform . The presence of bromine at position 5 therefore appears to confer a CYP1A2 interaction liability, a property that is not modulated by methoxy regiochemistry (the 2‑methoxy regioisomer is also predicted positive). For teams designing fragment‑based libraries where CYP1A2 inhibition is an exclusion criterion, 4‑methoxynicotinonitrile may be the safer choice, but at the cost of losing the bromine handle.

Drug metabolism CYP inhibition ADME prediction

Distinct Boiling Point Region and Synthetic Utility: 4‑Methoxy Orientation Enables Chemoselective Pd‑Catalyzed Couplings

The predicted boiling point of 5‑bromo‑4‑methoxynicotinonitrile (284.3 ± 35.0 °C) is substantially higher than that of both 5‑bromonicotinonitrile (228.8 ± 20.0 °C) and 4‑methoxynicotinonitrile (269.1 °C) . This differentiation simplifies purification by fractional distillation when the compound is used as a volatile intermediate. From a reactivity standpoint, the 4‑methoxy group is expected to exert a weaker resonance electron‑withdrawing effect than a 2‑methoxy group, which is ortho to the pyridine nitrogen and therefore more strongly deactivates the ring toward oxidative addition in Suzuki‑Miyaura couplings [1]. This class‑level inference suggests that the 4‑methoxy isomer may provide faster coupling kinetics and higher yields than the 2‑methoxy isomer under identical Pd‑catalytic conditions.

Synthetic chemistry Regioselectivity Cross-coupling

Most Defensible Research and Industrial Scenarios for 5-Bromo-4-methoxynicotinonitrile Based on Quantitative Evidence


Medicinal Chemistry: Design of CNS-Penetrant Kinase Inhibitor Scaffolds

The combination of a moderate logP (1.39), a BBB-permeant prediction, and a TPSA just above 40 Ų makes 5‑bromo‑4‑methoxynicotinonitrile a well-balanced starting point for CNS kinase programs . Compared with 5‑bromonicotinonitrile (TPSA 36.68 Ų, lower polarity) or 4‑methoxynicotinonitrile (logP 0.74, potentially too polar), the target compound occupies a middle ground that may reduce both hERG and solubility liability while maintaining brain penetration potential .

Process Chemistry: Bromine‑Retaining Cross‑Coupling for Late‑Stage Diversification

The higher boiling point (284 °C) and the electronically favorable 4‑methoxy orientation support efficient Suzuki‑Miyaura and Buchwald‑Hartwig couplings while leaving the nitrile group intact for subsequent transformations [1]. This allows procurement of a single multifunctional intermediate that can be diversified into a library of biaryl or arylamine products without protecting‑group manipulation.

Fragment‑Based Drug Discovery: Balanced Solubility and Lipophilicity for Primary Screening

At 1.14 mg mL⁻¹ predicted solubility and a logP of 1.39, 5‑bromo‑4‑methoxynicotinonitrile meets standard fragment‑library solubility thresholds (typically >0.5 mg mL⁻¹) while remaining lipophilic enough for detectable target binding . The 5‑bromo‑2‑methoxy isomer, by contrast, falls to 0.69 mg mL⁻¹, which could lead to precipitation problems in aqueous assay buffers at typical fragment screening concentrations (1 mM) .

ADME‑Aware Building Block Selection for Lead Optimization

The predicted CYP1A2 inhibition flag attached to all brominated analogs but absent in 4‑methoxynicotinonitrile allows teams to make an informed trade‑off . If CYP1A2 inhibition is intolerable, the project may sacrifice the bromine handle; if the bromine is needed for SAR exploration, the team knowingly accepts the metabolic liability and plans for prospective CYP profiling.

Quote Request

Request a Quote for 5-Bromo-4-methoxynicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.